2-Bromo-5,7-difluoro-1,3-benzothiazole
Overview
Description
2-Bromo-5,7-difluoro-1,3-benzothiazole is a chemical compound with the molecular weight of 280.09 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzothiazole derivatives are generally synthesized from 2-aminothiophenol and aldehydes . The reaction can be promoted by iodine and occurs in DMF .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4BrF2NOS/c1-13-6-3 (10)2-4-7 (5 (6)11)14-8 (9)12-4/h2H,1H3 . This indicates the presence of bromine, fluorine, nitrogen, oxygen, and sulfur atoms in the molecule.Chemical Reactions Analysis
Benzothiazole derivatives, including this compound, are often used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . The extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Mechanism of Action
While the specific mechanism of action for 2-Bromo-5,7-difluoro-1,3-benzothiazole is not available, benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Safety and Hazards
Future Directions
While specific future directions for 2-Bromo-5,7-difluoro-1,3-benzothiazole were not found, benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They are also used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs , indicating potential applications in the field of organic electronics.
properties
IUPAC Name |
2-bromo-5,7-difluoro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLGFWYJIAHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646582 | |
Record name | 2-Bromo-5,7-difluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898747-55-2 | |
Record name | 2-Bromo-5,7-difluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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